1-(5-Chloro-thiophen-3-YL)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

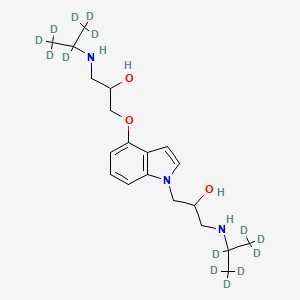

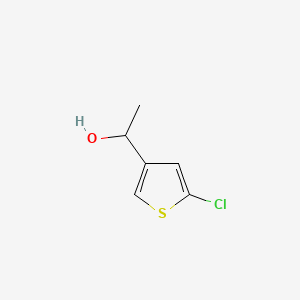

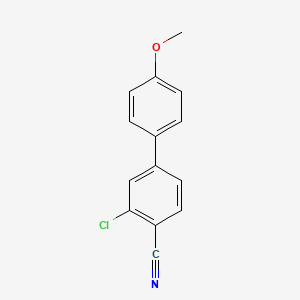

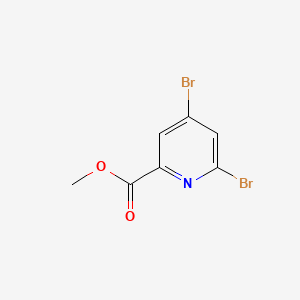

1-(5-Chloro-thiophen-3-YL)ethanol is a chemical compound with the molecular formula C6H7ClOS . It is used as an intermediate in the synthesis of various pharmaceutical and chemical products .

Molecular Structure Analysis

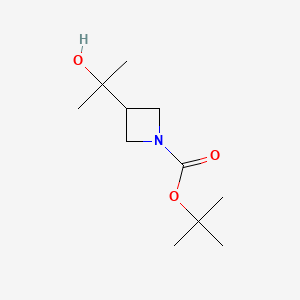

The molecular structure of 1-(5-Chloro-thiophen-3-YL)ethanol consists of a thiophene ring attached to an ethanol group . The thiophene ring contains a sulfur atom and the ethanol group contains a hydroxyl (-OH) group .Chemical Reactions Analysis

The specific chemical reactions involving 1-(5-Chloro-thiophen-3-YL)ethanol can vary widely depending on the context. In general, thiophene derivatives like this one can participate in a variety of chemical reactions, including those involving cyclization of functionalized alkynes .Aplicaciones Científicas De Investigación

Pharmacology: Antimicrobial Agents

The thiophene nucleus, which is part of the structure of 1-(5-Chloro-thiophen-3-YL)ethanol, has been shown to exhibit a range of biological activities. Specifically, derivatives of thiophene have been utilized as antimicrobial agents. They have demonstrated inhibitory effects against various organisms, including B. subtilis , E. coli , P. vulgaris , and S. aureus . This suggests that 1-(5-Chloro-thiophen-3-YL)ethanol could be a valuable scaffold for developing new antimicrobial drugs.

Material Science: Organic Semiconductors

Thiophene derivatives play a significant role in the advancement of organic semiconductors. They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The presence of the thiophene ring in 1-(5-Chloro-thiophen-3-YL)ethanol could make it a candidate for use in electronic materials and devices.

Industrial Chemistry: Corrosion Inhibitors

In industrial applications, thiophene and its derivatives have been used as corrosion inhibitors . The chemical structure of 1-(5-Chloro-thiophen-3-YL)ethanol suggests potential utility in protecting metals and alloys from corrosion, which is crucial in extending the life of industrial machinery and infrastructure.

Therapeutic Research: Anti-inflammatory Drugs

Thiophene compounds have been reported to possess anti-inflammatory properties . As such, 1-(5-Chloro-thiophen-3-YL)ethanol could be explored for its potential use in the development of new anti-inflammatory medications, contributing to the treatment of diseases characterized by inflammation.

Biochemistry: Enzyme Inhibition Studies

The thiophene nucleus is known to interact with various enzymes, acting as an inhibitor in some cases . This characteristic can be harnessed in biochemistry research, where 1-(5-Chloro-thiophen-3-YL)ethanol might be used to study enzyme activity and inhibition, aiding in the understanding of metabolic pathways and the development of enzyme-targeted therapies.

Environmental Science: Analytical Standards

Compounds like 1-(5-Chloro-thiophen-3-YL)ethanol are often used as reference standards in environmental testing . They help in the accurate detection and quantification of contaminants, playing a critical role in environmental monitoring and pollution control efforts.

Safety and Hazards

Propiedades

IUPAC Name |

1-(5-chlorothiophen-3-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClOS/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROBASKSBLIYFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-thiophen-3-YL)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-](/img/structure/B578402.png)

![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)